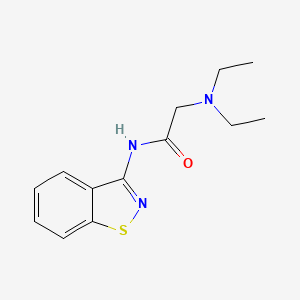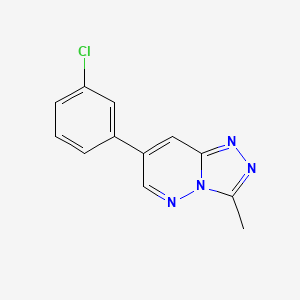
1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of 1,2,4-Triazolo(4,3-b)pyridazine derivatives allows for diverse chemical modifications, making it a versatile scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl- typically involves the reaction of substituted acetophenones with glyoxylic acid in acetic acid, followed by treatment with hydrazine to afford the desired pyridazinones . The reaction conditions often require refluxing in ethanol with a catalytic amount of piperidine for several hours to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its antiproliferative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo(4,3-b)pyrazine: Similar structure but different biological activity.
1,2,4-Triazolo(3,4-b)thiadiazine: Known for its anticancer properties.
3,6-Diaryl-1,2,4-triazolo(4,3-b)pyridazines: Exhibits antitubulin activity.
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
Eigenschaften
CAS-Nummer |
100078-94-2 |
|---|---|
Molekularformel |
C12H9ClN4 |
Molekulargewicht |
244.68 g/mol |
IUPAC-Name |
7-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H9ClN4/c1-8-15-16-12-6-10(7-14-17(8)12)9-3-2-4-11(13)5-9/h2-7H,1H3 |
InChI-Schlüssel |
ZCLPOWLXFQLABZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1N=CC(=C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


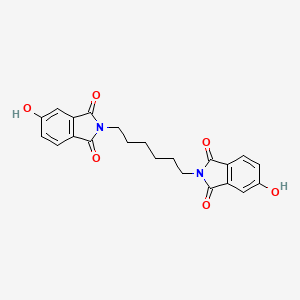
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
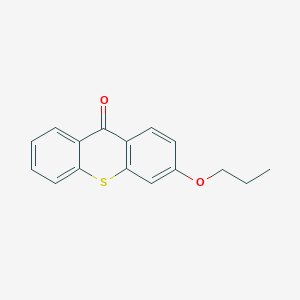

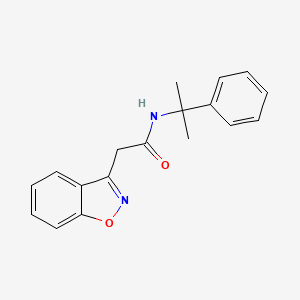

![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
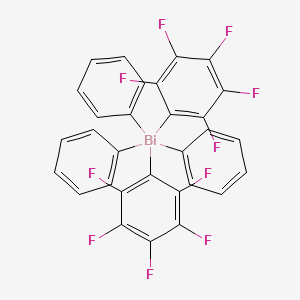

![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
